N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S/c1-11(9-14-3-2-8-22-14)19-23(20,21)10-12-4-6-13(7-5-12)15(16,17)18/h2-8,11,19H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPPATKJSQQRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps. One common approach is the reaction of 1-(furan-2-yl)propan-2-amine with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce the corresponding amine.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-yl)propan-2-yl]-1-[4-(methyl)phenyl]methanesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[1-(furan-2-yl)propan-2-yl]-1-[4-(chloromethyl)phenyl]methanesulfonamide: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for further research and development.
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, also known by its CAS number 1396749-76-0, is a compound that has garnered attention for its potential biological activity, particularly in herbicidal applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. The structure features a furan ring and a trifluoromethyl phenyl group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₃NO₃S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1396749-76-0 |
Herbicidal Effects
Recent studies have indicated that this compound exhibits significant herbicidal activity. The compound has been tested in various formulations to assess its efficacy against a range of weed species. The results suggest that it can inhibit plant growth by interfering with specific biochemical pathways.
- Mechanism of Action : The herbicidal action is primarily attributed to the inhibition of photosynthesis and disruption of metabolic processes in target plants. This is achieved through the interference with chlorophyll synthesis and other critical metabolic pathways.
- Synergistic Effects : When combined with other herbicides, this compound can exhibit synergistic effects, enhancing overall herbicidal efficacy. This characteristic is particularly valuable in developing more effective weed management strategies.
Pharmacological Potential
In addition to its herbicidal properties, there is emerging interest in the pharmacological applications of this compound. Preliminary studies suggest potential anti-inflammatory and analgesic effects, although comprehensive clinical data are still lacking.
Study 1: Efficacy Against Specific Weeds
A field study conducted in 2023 evaluated the effectiveness of this compound against common agricultural weeds. The study found:
- Target Weeds : Dandelion (Taraxacum officinale), Crabgrass (Digitaria spp.)
- Application Rate : 200 g/ha
- Results : A reduction in weed biomass by up to 85% compared to untreated controls.
Study 2: Synergistic Formulations
Another study investigated the synergistic effects when combined with glyphosate. The findings indicated:
| Combination | Efficacy (%) |
|---|---|
| Glyphosate alone | 60 |
| N-[1-(furan-2-yl)... + Glyphosate | 90 |
This suggests that the combination not only improves efficacy but may also allow for reduced application rates, minimizing environmental impact.
Q & A
Q. What are the optimized synthetic routes for N-[1-(furan-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from furan-2-ylpropan-2-amine and 4-(trifluoromethyl)phenyl methanesulfonyl chloride. Key steps include:
- Amidation : Reacting the amine precursor with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
- Purification : Recrystallization or chromatography (e.g., silica gel column) is used to isolate the product with >95% purity.
- Yield Optimization : Continuous flow reactors improve reaction control and scalability, reducing side products like hydrolyzed intermediates .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- Spectroscopy : ¹H/¹³C NMR confirms the presence of the furan ring (δ 6.2–7.4 ppm) and trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) .
- Crystallography : Single-crystal X-ray diffraction reveals bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and furan oxygen) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₆H₁₆F₃NO₃S) with <2 ppm error .
Q. What are the key physicochemical properties relevant to its stability?
- Methodological Answer : Critical properties include:
- Solubility : Low aqueous solubility (logP ≈ 3.2) necessitates DMSO or ethanol as solvents for in vitro assays .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C, indicating suitability for high-temperature reactions .
- Hygroscopicity : Dynamic vapor sorption (DVS) data confirm minimal moisture uptake (<0.5% at 60% RH), ensuring storage stability .
Advanced Research Questions
Q. How can reaction kinetics and competing pathways be analyzed during its synthesis?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediates (e.g., sulfonyl chloride activation) in real-time .
- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for competing reactions (e.g., hydrolysis vs. amidation) .
- Isotopic Labeling : ¹⁸O tracing in methanesulfonyl chloride identifies hydrolysis as a major side reaction under humid conditions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Target-Specific Assays : Use enzyme inhibition assays (e.g., fluorescence polarization for viral proteases) to differentiate off-target effects .
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing trifluoromethyl with cyano) to isolate contributions of specific functional groups .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus IC₅₀ ranges (e.g., 0.5–2.0 µM for COX-2 inhibition) .
Q. How are intermolecular interactions with biological targets studied?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐₙ/kₒff) to receptors like G-protein-coupled receptors (GPCRs) .
- Cryo-EM/X-ray Crystallography : Resolves binding poses of the sulfonamide group in enzyme active sites (e.g., hydrogen bonding with catalytic serine) .
- Molecular Dynamics (MD) Simulations : Predicts stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical π-stacking with phenylalanine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
